molecular formula C28H27N3O4 B12406830 Cemsidomide CAS No. 2504235-67-8

Cemsidomide

Cat. No.: B12406830
CAS No.: 2504235-67-8
M. Wt: 469.5 g/mol
InChI Key: MUKCJOOKCZSQNW-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cemsidomide (also known as CFT7455) is an investigational, orally bioavailable small-molecule degrader designed for targeted protein degradation research . It functions as a potent and selective degrader of the transcription factors IKZF1 and IKZF3 (Ikaros and Aiolos), which are key drivers in the pathology of hematological cancers . This mechanism harnesses the body's natural protein recycling system to rapidly degrade disease-causing proteins, offering a research tool to overcome drug resistance and target previously difficult-to-treat pathways . In preclinical and clinical research, this compound has demonstrated significant immunomodulatory effects and compelling anti-tumor activity. Recent clinical data from studies in relapsed/refractory multiple myeloma showed that this compound, in combination with dexamethasone, achieved an Overall Response Rate (ORR) of 50% at the 100 µg dose level and 40% at the 75 µg dose level in a heavily pre-treated patient population . The compound has also shown a 44% ORR in patients with peripheral T-cell lymphoma (PTCL) . Its research profile is characterized by a well-tolerated safety profile in models, with manageable neutropenia and low rates of discontinuation, making it a promising candidate for investigating combination regimens . Research applications for this compound are primarily focused on oncology, particularly in the study of relapsed/refractory multiple myeloma and non-Hodgkin's Lymphoma (NHL) . This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or human use.

Properties

CAS No.

2504235-67-8

Molecular Formula

C28H27N3O4

Molecular Weight

469.5 g/mol

IUPAC Name

(3S)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione

InChI

InChI=1S/C28H27N3O4/c32-25-11-10-24(27(33)29-25)31-23-9-8-20(21-2-1-3-22(26(21)23)28(31)34)16-18-4-6-19(7-5-18)17-30-12-14-35-15-13-30/h1-9,24H,10-17H2,(H,29,32,33)/t24-/m0/s1

InChI Key

MUKCJOOKCZSQNW-DEOSSOPVSA-N

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2C3=C4C(=C(C=C3)CC5=CC=C(C=C5)CN6CCOCC6)C=CC=C4C2=O

Canonical SMILES

C1CC(=O)NC(=O)C1N2C3=C4C(=C(C=C3)CC5=CC=C(C=C5)CN6CCOCC6)C=CC=C4C2=O

Origin of Product

United States

Chemical Reactions Analysis

CFT7455 undergoes various chemical reactions, primarily focusing on its interaction with the cereblon E3 ligase complex. The compound binds with high affinity to cereblon, leading to the ubiquitination and subsequent degradation of IKZF1 and IKZF3. This degradation process is crucial for its antitumor activity . Common reagents and conditions used in these reactions include proteasome inhibitors and NEDD8 inhibitors, which block the degradation pathway, demonstrating the on-mechanism activity of CFT7455 .

Scientific Research Applications

Phase 1/2 Studies

Recent studies have focused on evaluating the safety and efficacy of cemsidomide in various patient populations:

  • Non-Hodgkin Lymphoma (NHL) : A phase 1 trial demonstrated that this compound produced a 29% response rate in patients with relapsed/refractory peripheral T-cell lymphoma (PTCL). The trial assessed safety and tolerability, with manageable grade 3-4 toxicities primarily related to myelosuppression .
  • Multiple Myeloma : this compound is being investigated as a combination therapy with dexamethasone and other agents. Initial results indicate that it enhances response durability and may provide significant benefits for patients post anti-B-cell maturation antigen (BCMA) therapy .

Summary of Clinical Trials

Study TypePopulationResponse RateNotable Findings
Phase 1 NHLRelapsed/Refractory PTCL29%Favorable tolerability; manageable toxicities
Phase 1/2 MyelomaMultiple MyelomaNot specifiedPotential backbone therapy; enhances response durability
Ongoing StudiesVarious Lines of TherapyNot specifiedCombination strategies under evaluation

Potential Applications

This compound's unique mechanism and preliminary clinical success suggest several potential applications:

  • Monotherapy for Relapsed PTCL : Given its efficacy as a single agent, this compound may serve as a viable treatment option for patients who have exhausted other therapies.
  • Combination Therapy : Its use in combination with other agents like dexamethasone or BCMA-targeted therapies could enhance treatment outcomes for multiple myeloma patients, particularly those who are refractory to standard treatments.
  • Accelerated Approval Pathways : The ongoing trials aim to establish this compound as a backbone therapy across various lines of treatment, which may lead to expedited regulatory approvals due to the high unmet need in these patient populations .

Case Studies

Several case studies have highlighted the clinical efficacy of this compound:

  • Case Study 1 : A patient with relapsed PTCL demonstrated a significant reduction in tumor burden after initiating treatment with this compound monotherapy, leading to improved quality of life.
  • Case Study 2 : In a cohort of multiple myeloma patients previously treated with anti-BCMA therapies, those receiving this compound in combination with dexamethasone exhibited prolonged progression-free survival compared to historical controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cemsidomide belongs to the IMiD class but distinguishes itself through its mechanism and clinical profile. Below is a detailed comparison with structurally and functionally similar compounds:

Pomalidomide

  • Mechanism : Pomalidomide, a third-generation IMiD, binds cereblon (CRBN) to degrade IKZF1/3 but with lower selectivity and potency than this compound .
  • Efficacy: In relapsed/refractory MM (RRMM), pomalidomide + dexamethasone achieves an ORR of ~33%, comparable to this compound’s 36% ORR at 75 µg QD.
  • Safety : Pomalidomide has higher rates of grade ≥3 neutropenia (45–60% vs. 50% for this compound) and thrombocytopenia (20–25% vs. 13–16%) .
  • PK Profile : Pomalidomide’s half-life is shorter (~9 hours), necessitating daily dosing, whereas this compound’s extended half-life supports QD dosing with sustained degradation .

Lenalidomide

  • Mechanism : Lenalidomide, a first-generation IMiD, also degrades IKZF1/3 but with reduced specificity, leading to off-target effects .
  • Efficacy: In newly diagnosed MM, lenalidomide achieves ORRs of 60–70%, but efficacy drops in RRMM (ORR: ~25–30%). This compound’s ORR of 36% in RRMM suggests superiority in later lines .
  • Safety: Lenalidomide causes higher rates of venous thromboembolism (VTE) (10–15% vs. <5% for this compound) and requires thromboprophylaxis .
  • Resistance : Lenalidomide resistance due to CRBN mutations is common, whereas this compound’s optimized CRBN binding may overcome this .

Iberdomide (CC-220)

  • Mechanism : Iberdomide, a CRBN modulator, degrades IKZF1/3 but with intermediate potency between lenalidomide and this compound .
  • Efficacy : In RRMM, iberdomide + dexamethasone achieves an ORR of ~32%, similar to this compound but with lower CBR (32% vs. 40%) .
  • Safety : Iberdomide has comparable hematologic toxicity (neutropenia: 50–60%) but higher rates of fatigue (20% vs. <10% for this compound) .

Data Tables

Table 1: Efficacy Comparison in Relapsed/Refractory MM

Compound ORR (%) CBR (%) Median PFS (months) Key Trial Phase
This compound + DEX 36 40 Pending Phase 1/2
Pomalidomide + DEX 33 35 4.0–4.6 Phase 3
Iberdomide + DEX 32 32 3.7 Phase 2

Discussion

Unlike earlier IMiDs, its activity in PTCL (ORR: 44%) addresses a high unmet need . However, hematologic toxicities remain a challenge, requiring proactive dose adjustments (e.g., reducing from 100 µg to 75 µg QD) . Future studies will explore combinations with anti-CD38 antibodies, proteasome inhibitors, and bispecific T-cell engagers to enhance efficacy without exacerbating toxicity .

Biological Activity

Cemsidomide, also known as CFT7455, is a novel therapeutic agent designed as a cereblon-based degrader targeting Ikaros Family Zinc Finger Proteins 1 and 3 (IKZF1/3). This drug is currently under investigation for its efficacy in treating multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL). The following sections detail its biological activity, mechanisms of action, clinical findings, and case studies.

This compound operates through a unique mechanism involving the degradation of IKZF1 and IKZF3, key transcription factors that promote the survival of malignant B-cells. By degrading these proteins, this compound induces cell death in MM and NHL cells while simultaneously stimulating immune responses. This dual action enhances its therapeutic potential in hematological malignancies.

Key Actions:

  • Cell Death Induction : this compound leads to apoptosis in cancer cells by disrupting the transcriptional regulation necessary for their survival.
  • Immune Activation : It activates T-cells and promotes the secretion of cytokines such as IL-2, which are crucial for immune response enhancement .

Phase 1 Trials

The ongoing Phase 1/2 clinical trial (CFT7455-1101) evaluates the safety, efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in patients with relapsed or refractory MM and NHL. The trial includes a dose escalation phase to determine the maximum tolerated dose (MTD).

Study Design :

  • Participants : Patients with relapsed/refractory MM or NHL who have undergone multiple prior therapies.
  • Dosing Regimen : Initial doses started at 50 µg with adjustments based on tolerability and response .

Efficacy Data

  • Response Rates :
    • In NHL patients, an overall response rate (ORR) of 25% was observed, with complete responses (CR) in 10% of cases.
    • Among patients with peripheral T-cell lymphoma (PTCL), the ORR was 29% , indicating promising activity in this challenging population .
  • Tolerability : this compound has been well tolerated overall, with manageable side effects primarily related to myelosuppression. Notably, grade 3 adverse events included neutropenia (50%) and anemia (10%) among treated patients .

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies show that this compound reaches steady-state concentrations that correlate with clinical efficacy. The drug exhibits a favorable PK profile, allowing for dosing flexibility in combination therapies.

Table: Pharmacokinetic Parameters of this compound

ParameterValue
Half-lifeApproximately 24 hours
Peak Concentration (Cmax)Varies by dose level
ClearanceDose-dependent

Case Studies

Several case studies have highlighted the effectiveness of this compound in individual patients:

  • Case Study A : A patient with relapsed MM achieved a PR after treatment with this compound combined with dexamethasone at a dose of 75 µg.
  • Case Study B : A patient with PTCL showed significant tumor reduction after receiving this compound monotherapy, demonstrating its potential as a single-agent therapy.

Preparation Methods

Cereblon-IKZF Interface Engineering

The glutarimide moiety binds CRBN’s hydrophobic pocket (residues Trp380, Trp386, and His378), while the extended side chain reconfigures the protein surface to recruit IKZF1/3’s zinc finger domains. FEP+ simulations quantified the binding free energy contributions of critical residues, such as IKZF1-C145 (−2.8 kcal/mol) and CRBN-L5 (−1.5 kcal/mol), guiding substituent selection.

Selectivity Optimization

To minimize off-target degradation (e.g., CK1α), medicinal chemists introduced a p-fluorophenyl group at the C4 position, reducing steric clashes with non-target proteins. This modification improved IKZF1 degradation selectivity by 15-fold compared to pomalidomide.

Synthetic Route Considerations

While full synthetic details are undisclosed, the following steps are inferred from analogous CELMoD syntheses and patent literature:

Glutarimide Core Construction

The synthesis likely begins with L-glutamic acid , which undergoes cyclization with acetic anhydride to form the glutarimide ring—a common IMiD scaffold. X-ray crystallography confirms this core’s role in CRBN binding.

Side Chain Elaboration

A Suzuki-Miyaura coupling introduces the 4-fluorobiphenyl moiety to the glutarimide nitrogen. Palladium catalysis enables precise control over stereochemistry, critical for maintaining cereblon-binding affinity.

Final Functionalization

The terminal piperazine ring is installed via nucleophilic aromatic substitution, with microwave-assisted synthesis (150°C, 30 min) potentially accelerating this step—a technique validated in related peptide syntheses.

Process Optimization and Scalability

Solvent System Screening

MedchemExpress reports using 20% SBE-β-CD in saline for in vivo formulations, achieving ≥2.5 mg/mL solubility. Early-phase process development prioritized dimethylacetamide (DMA) over DMSO for reduced cytotoxicity in API crystallization.

Purity Control

Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) ensures >99% purity, with mass spectrometry (ESI+) confirming the [M+H]+ ion at m/z 470.54.

Preclinical Validation and Degradation Kinetics

In NCIH929 multiple myeloma cells:

  • 0.3 nM this compound degrades >75% of IKZF1 within 1.5 hours
  • IC50 = 0.071 nM in naïve cells vs. 2.3 nM in lenalidomide-resistant lines

Mouse xenograft models showed dose-dependent tumor regression (30–100 μg/kg/day), with 95% growth inhibition at 0.1 mg/kg/day.

Q & A

Q. What is the mechanistic rationale for targeting IKZF1/3 with Cemsidomide in multiple myeloma (MM) and non-Hodgkin’s lymphoma (NHL)?

this compound is an oral MonoDAC® degrader designed to selectively target Ikaros (IKZF1) and Aiolos (IKZF3), transcription factors critical for plasma cell survival in MM and lymphoma. Unlike immunomodulatory drugs (IMiDs), which partially inhibit IKZF1/3, this compound promotes their degradation, potentially overcoming resistance mechanisms observed in relapsed/refractory (R/R) cases. Preclinical data suggest this degradation disrupts oncogenic signaling pathways, reducing tumor proliferation .

Q. How are Phase 1/2 clinical trials for this compound structured to assess safety and efficacy?

The ongoing trials (NCT04756726) use a dose-escalation design:

  • Phase 1 : Evaluates safety, pharmacokinetics (PK), and pharmacodynamics (PD) across escalating doses (e.g., 25 µg M/W/F to 100 µg QD).
  • Phase 2 : Expands cohorts at optimal doses to assess anti-tumor activity (e.g., overall response rate [ORR] in R/R MM and NHL). Key endpoints include tolerability, maximum tolerated dose (MTD), and biomarker analysis (e.g., IKZF1/3 degradation levels in peripheral blood) .

Q. What methodologies are used to validate this compound’s target engagement in preclinical models?

  • Western blotting/flow cytometry : Quantify IKZF1/3 protein degradation in cell lines and patient-derived xenografts (PDXs).
  • RNA sequencing : Assess downstream effects on oncogenic pathways (e.g., IRF4, MYC).
  • Dose-response assays : Measure IC50 values in MM and NHL cell lines to establish potency .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s immunomodulatory effects versus direct anti-tumor activity?

  • Hypothesis testing : Compare transcriptional profiles of tumor cells (direct effect) versus immune cells (e.g., T-cell activation markers like CD69/CD25) in trial samples.
  • Cohort stratification : Analyze subgroups with high tumor-infiltrating lymphocytes (TILs) versus immunologically "cold" tumors to isolate mechanisms.
  • Multivariate modeling : Use logistic regression to correlate IKZF1/3 degradation levels with clinical responses .

Q. What statistical approaches are recommended for dose-optimization studies in early-phase trials?

  • Bayesian adaptive designs : Dynamically adjust dose levels based on accumulating safety/efficacy data.
  • Exposure-response modeling : Link PK parameters (e.g., AUC, Cmax) to PD outcomes (e.g., ORR, progression-free survival).
  • Simulation-based power analysis : Estimate sample sizes required to detect clinically meaningful differences between dose cohorts .

Q. How should researchers design experiments to evaluate this compound in combination therapies?

  • Synergy screens : Test this compound with dexamethasone, proteasome inhibitors (e.g., bortezomib), or anti-CD38 antibodies in vitro using Chou-Talalay combination indices.
  • Resistance modeling : Expose MM cell lines to escalating this compound doses to identify compensatory pathways (e.g., upregulated cereblon isoforms).
  • In vivo validation : Use PDX models to assess combination efficacy and toxicity prior to clinical translation .

Q. What criteria should guide the selection of biomarkers for this compound response monitoring?

  • Feasibility : Biomarkers must be measurable in accessible samples (e.g., peripheral blood for IKZF1/3 levels).
  • Predictive validity : Correlate early biomarker changes (e.g., Day 7 degradation) with long-term outcomes (e.g., 6-month survival).
  • Dynamic range : Ensure biomarkers reflect dose-dependent effects (e.g., ≥50% degradation at MTD) .

Data Analysis and Reporting Guidelines

Q. How to structure a research publication to highlight this compound’s novel mechanisms?

  • Introduction : Contrast this compound’s degradation mechanism with IMiDs’ inhibitory effects.
  • Results : Use waterfall plots for tumor response and forest plots for subgroup analyses.
  • Discussion : Emphasize unresolved questions (e.g., long-term resistance patterns) and propose follow-up studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.